2-Butyl-5-ethynylthiophene

Catalog No.
S14532026
CAS No.
M.F
C10H12S
M. Wt
164.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyl-5-ethynylthiophene

Product Name

2-Butyl-5-ethynylthiophene

IUPAC Name

2-butyl-5-ethynylthiophene

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

InChI

InChI=1S/C10H12S/c1-3-5-6-10-8-7-9(4-2)11-10/h2,7-8H,3,5-6H2,1H3

InChI Key

ASDFCMZYDDBYBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(S1)C#C

2-Butyl-5-ethynylthiophene is an organic compound that belongs to the thiophene family, which is characterized by a five-membered ring containing sulfur. This compound features a butyl group and an ethynyl group attached to the thiophene ring, contributing to its unique properties. The presence of multiple thiophene units and extended conjugation makes 2-Butyl-5-ethynylthiophene of significant interest in various fields, including materials science and organic electronics. Its molecular structure allows for efficient electron transport, making it suitable for applications in organic semiconductors and photovoltaic devices .

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used and the reaction conditions.
  • Reduction: Reduction reactions can convert it into thiol or thioether derivatives, altering its chemical properties.
  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the thiophene rings.

The synthesis of 2-Butyl-5-ethynylthiophene typically involves several key steps:

  • Formation of Ethynyl Intermediate: This is achieved through a Sonogashira coupling reaction, which utilizes palladium catalysts and copper co-catalysts to couple an aryl halide with an alkyne.
  • Coupling with Thiophene Units: The ethynyl intermediate is then coupled with thiophene units using palladium-catalyzed cross-coupling reactions.
  • Final Assembly: The final step involves coupling the butyl-substituted thiophene units to yield the desired compound .

2-Butyl-5-ethynylthiophene has a range of applications across different fields:

  • Organic Electronics: It is utilized as a building block in the synthesis of conjugated polymers used in organic semiconductors and photovoltaic cells.
  • Fluorescent Probes: Its conjugated structure makes it suitable for use as a fluorescent probe in biological studies.
  • Drug Delivery Systems: Investigated for potential applications in drug delivery due to its ability to interact with various biological entities.
  • Light Emitting Diodes (LEDs): The compound is also explored for use in developing organic light-emitting diodes due to its electronic properties .

Interaction studies involving 2-Butyl-5-ethynylthiophene focus on its electronic properties and behavior in biological systems. The compound's extended π-conjugation allows it to participate in charge transfer processes, which are crucial for its application in electronic devices. Additionally, its interactions with various molecular targets are being studied to assess its potential therapeutic applications .

Several compounds share structural similarities with 2-Butyl-5-ethynylthiophene, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2-MethylthiopheneContains a methyl group instead of butylLower molecular weight; different electronic properties
3-EthynylthiopheneEthynyl group at position 3 instead of position 5Different reactivity patterns; potential in sensors
2-EthylthiopheneEthyl group instead of butylAltered solubility; varying thermal stability
5-HexynylthiopheneLonger alkyne chain at position 5Enhanced conductivity; potential use in high-performance materials

These compounds illustrate variations in substituents that influence their physical and chemical behaviors, highlighting the uniqueness of 2-Butyl-5-ethynylthiophene as a versatile building block in organic synthesis and materials science .

Regioselective Ethynyl Cross-Coupling Strategies

Regioselective introduction of ethynyl groups into thiophene scaffolds requires precise control over C–H bond activation. Palladium-catalyzed direct alkynylation has emerged as a powerful tool, bypassing traditional halogenation steps. For 3-substituted thiophenes, such as 2-butylthiophene, the competition between C2 and C5 functionalization is influenced by ligand steric and electronic effects. A landmark study demonstrated that bulky amino-acid-derived ligands (e.g., L4) favor C5 selectivity, achieving a 94:6 regiomeric ratio for 3-hexylthiophene derivatives. Conversely, electron-deficient ligands promote C2 alkynylation, enabling regiodivergent synthesis (Table 1).

Table 1. Ligand Effects on Regioselectivity in Pd-Catalyzed Alkynylation

LigandSubstituentRegioselectivity (C5:C2)Yield (%)
L1 (Glycine)Small65:3552
L4 (Boc-Val)Bulky94:671

This ligand-controlled approach eliminates the need for directing groups, streamlining the synthesis of 2-butyl-5-ethynylthiophene. The use of 1-bromo-2-(triisopropylsilyl)acetylene as an alkynylating reagent further enhances regioselectivity, with the silyl group serving as a transient protector.

Palladium-Catalyzed Alkylation Approaches

Palladium-mediated alkylation often complements alkynylation by installing alkyl chains at the C2 position. A notable method involves the reaction of 2-bromo-5-iodothiophene with butyl Grignard reagents under Pd(PPh₃)₄ catalysis, achieving >85% yield. Key to success is the use of Na₂S·9H₂O as a sulfurizing agent, which minimizes competing side reactions (e.g., proto-dehalogenation). The mechanism proceeds via oxidative addition of the thiophene halide, transmetallation with the alkyl nucleophile, and reductive elimination to form the C–C bond.

Challenges and Solutions:

  • Competing β-Hydride Elimination: Mitigated by employing bulky phosphine ligands (e.g., XPhos) and low-temperature conditions (−20°C).
  • Homocoupling: Suppressed through strict control of stoichiometry (1:1.05 thiophene:alkylating agent) and the addition of catalytic ZnCl₂.

Copper-Mediated Sonogashira-Type Coupling Variations

Traditional Sonogashira couplings rely on Pd/Cu bimetallic systems, but recent advances highlight copper’s standalone utility. A photoredox-active copper complex, [(binap)(tpy)Cu]Cl, enables visible-light-driven coupling between 2-butyl-5-iodothiophene and terminal alkynes. This method operates under mild conditions (room temperature, 24 h) with a broad substrate scope, including electron-deficient alkynes.

Comparative Analysis:

ParameterPd/Cu SystemCu-Photoredox System
Reaction Time12 h24 h
Temperature80°C25°C
Functional ToleranceModerateHigh
Yield (%)78–9265–88

The copper-only system avoids palladium residues, critical for electronics-grade applications.

Role of Protecting Groups in Multi-Step Syntheses

Multi-step syntheses of 2-butyl-5-ethynylthiophene often require transient protection of reactive sites. Silyl groups (e.g., TIPS, TBDMS) are favored for ethynyl protection due to their stability under alkylation conditions and facile deprotection with fluoride sources. For instance, triisopropylsilyl (TIPS)-protected ethynyl intermediates undergo smooth alkylation at C2, followed by TBAF-mediated deprotection to yield the target compound.

Table 2. Protecting Group Strategies

GroupDeprotection AgentCompatibility
TIPSTBAFPd catalysis, Grignard
Acetyl (Ac)K₂CO₃/MeOHSonogashira coupling
TrocZn/AcOHAcid-sensitive substrates

The sequential use of TIPS and acetyl groups enables orthogonal functionalization, ensuring high regiochemical fidelity.

Transition Metal Catalysts in Thiophene Functionalization

Transition metal catalysts play a crucial role in the functionalization of thiophene derivatives, with palladium, nickel, rhodium, and copper complexes demonstrating exceptional efficacy in promoting carbon-carbon and carbon-heteroatom bond formation [5] [6] [7]. Recent investigations have revealed that palladium-based catalysts exhibit superior performance in thiophene carbon-hydrogen activation reactions, particularly when employing acetate-based ligand environments [1] [2] [8].

Palladium acetate has emerged as a particularly effective catalyst precursor for thiophene carbon-hydrogen alkynylation reactions, demonstrating excellent regioselectivity when combined with silver acetate as an oxidant [2] [9]. The reaction of substituted thiophenes under these conditions typically proceeds at moderate temperatures of 50 degrees Celsius in acetonitrile solvent, achieving yields ranging from 60 to 85 percent [2] [9]. Mechanistic studies indicate that the palladium center undergoes a concerted metalation-deprotonation pathway, where the acetate ligand serves as an internal base to facilitate carbon-hydrogen bond cleavage [10] [8].

Nickel-based catalysts have also demonstrated remarkable utility in thiophene functionalization, particularly in catalyst transfer polycondensation reactions [11] [12]. The use of nickel diphosphine complexes enables the controlled synthesis of polythiophenes through a mechanism involving eta-2 coordination of the thiophene substrate followed by oxidative addition [11]. These nickel catalysts exhibit unique electronic properties that stabilize critical intermediates through a "push-pull" effect, where electron-rich diphosphine ligands provide charge donation to strengthen the metal-thiophene interaction [11].

Table 1: Transition Metal Catalysts for Thiophene Carbon-Hydrogen Activation

Metal CatalystSubstrate TypeReaction TypeTypical Yield (%)Reaction Conditions
Palladium acetateSubstituted thiophenesCarbon-hydrogen alkynylation60-8550°C, acetonitrile, silver acetate
Palladium acetate/XPhosBromothiophenesCross-coupling85-95Room temperature to 80°C, tetrahydrofuran
[Palladium(μ-iodide)tri-tert-butylphosphine]₂Aryl iodidesAlkynylation≥9930 minute addition, toluene
Palladium₂(dibenzylideneacetone)₃/L1Thiophene boronic estersSuzuki-Miyaura coupling88-9765°C, 15-30 minutes
Nickel(diphenylphosphinoethane)chloride₂3-BromothiopheneOxidative addition40-80Tetrahydrofuran, room temperature
Rhodium(III) complexes3-(Acetylamino)thiophenesAnnulation with alkynes70-85Rhodium catalyst, 110°C
Copper acetateVarious thiophenesOxidative coupling50-80Dimethyl sulfoxide, oxygen, 80°C

Rhodium catalysts have found specialized applications in thiophene annulation reactions, particularly in the construction of thienopyrrole frameworks through acetylamino-directed carbon-hydrogen bond cleavage [13]. These reactions proceed smoothly under rhodium catalysis at elevated temperatures, with the acetyl directing group facilitating regioselective activation at the carbon-2 position of the thiophene ring [13]. The rhodium-catalyzed methodology offers advantages in terms of functional group tolerance and the ability to access fused heterocyclic systems directly [13].

Copper-based catalysts have emerged as valuable alternatives for oxidative thiophene coupling reactions, particularly when combined with phenanthroline-type ligands [8] [14]. The use of copper acetate as a cocatalyst in palladium-mediated oxidative coupling reactions has been shown to enhance reaction rates significantly, with mechanistic studies suggesting that copper facilitates the carbon-carbon coupling step rather than merely serving as a reoxidant [8]. The synergistic effect between palladium and copper catalysts enables efficient synthesis of bithiophene derivatives under aerobic conditions [8] [14].

Ligand Design for Enhanced Regiochemical Control

The design of supporting ligands represents a critical factor in achieving high levels of regiochemical control in thiophene functionalization reactions [15] [16] [17]. Phosphine ligands, particularly those featuring bulky substituents and electron-rich characteristics, have demonstrated exceptional utility in controlling the selectivity of cross-coupling processes [16] [18]. The development of specialized ligand architectures has enabled chemists to achieve unprecedented levels of regiocontrol in thiophene derivatization reactions.

Bulky phosphine ligands such as tri-tert-butylphosphine have proven particularly effective in promoting selective thiophene functionalization reactions [19]. These ligands facilitate oxidative addition through their strong electron-donating properties while providing steric protection that prevents unwanted side reactions [16] [18]. The combination of electronic and steric effects enables these ligands to control both the rate and selectivity of catalytic transformations [16] [18].

N-Heterocyclic carbene ligands have emerged as powerful alternatives to traditional phosphine ligands, offering enhanced catalyst stability and unique reactivity patterns [17]. These ligands function as strong sigma-donors, facilitating oxidative addition in nucleophilic carbon-hydrogen activation reactions [17]. The strong binding affinity of N-heterocyclic carbenes to metal centers results in improved catalyst stability under aerobic conditions and enables the use of lower catalyst loadings [17]. Comparative studies using the Tolman Electronic Parameter have demonstrated that N-heterocyclic carbenes are significantly stronger donors than commonly used tertiary phosphines, with imidazolylidene derivatives showing particularly favorable electronic properties [17].

Table 2: Ligand Effects on Thiophene Functionalization

Ligand TypeElectronic PropertiesRegiochemical ControlCatalyst StabilityTurnover Number Range
Phosphine (triphenylphosphine)Moderate donorModerateModerate10²-10³
Bulky phosphine (tri-tert-butylphosphine)Strong donorHighHigh10³-10⁴
Bidentate phosphine (diphenylphosphinoethane)Chelating donorVariableGood10²-10³
N-Heterocyclic carbene (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Strong σ-donorExcellentExcellent10³-10⁴
Phenanthroline derivativesπ-acceptor/donorGoodVery good10²-10³
Thioether ligandsSoft donorEnhancedEnhanced10³-10⁴
Pyridine derivativesπ-acceptorLimitedModerate10¹-10²

Thioether ligands represent an emerging class of supporting ligands that exhibit unique benefits in thiophene functionalization reactions [10]. These ligands promote an electrophilic concerted metalation-deprotonation mechanism that differs systematically from the standard model, resulting in enhanced positive charge buildup on the substrate and improved reactivity toward electron-rich heteroarenes [10]. The use of thioether coordination to palladium has been shown to enable efficient catalytic turnover in the absence of silver or copper reagents while improving reactivity toward the formation of hindered carbon-carbon bonds [10].

Phenanthroline-type ligands, particularly 1,10-phenanthroline-5,6-dione, have demonstrated exceptional utility in aerobic oxidative coupling reactions of thiophenes [8]. This ligand system enables palladium-catalyzed oxidative homocoupling of bromothiophenes under oxygen atmosphere, representing the first successful use of phenanthroline-5,6-dione in palladium-catalyzed aerobic oxidation reactions [8]. The unique electronic properties of this ligand facilitate both carbon-hydrogen activation and subsequent carbon-carbon bond formation steps [8].

The systematic variation of ligand electronic and steric properties has enabled the development of catalyst systems capable of achieving complementary regioselectivity patterns [1] [2]. For 3-substituted thiophenes, where controlling regioselectivity between the carbon-2 and carbon-5 positions presents particular challenges, the judicious choice of ligand architecture can enable regiodivergent reactions that provide access to each regioisomer selectively [1] [2]. This level of control represents a significant advancement over traditional halogenation-followed-by-cross-coupling approaches, where regioselectivity is determined entirely by the initial halogenation step [1] [2].

Halogen-Metal Exchange versus Oxidative Addition Pathways

The mechanistic pathways through which transition metal catalysts activate thiophene substrates can be broadly categorized into halogen-metal exchange and oxidative addition processes, each offering distinct advantages and limitations in terms of selectivity, efficiency, and substrate scope [20] [21] [22]. Understanding the fundamental differences between these pathways is crucial for rational catalyst design and optimization of synthetic protocols.

Halogen-metal exchange represents a classical approach to thiophene functionalization, involving the direct replacement of a halogen substituent with a metal-containing moiety [20] [21] [23]. This process typically requires the use of highly nucleophilic organometallic reagents such as organolithium or Grignard compounds at low temperatures [20] [21]. Computational studies using density functional theory have revealed that halogen-metal exchange proceeds through either four-center transition states or SN2-type mechanisms, with the latter pathway exhibiting significantly lower activation barriers [20].

Detailed mechanistic investigations of the halogen dance reaction in bromothiophenes have provided valuable insights into the energetics of halogen-metal exchange processes [20]. The reaction sequence involves an initial lithium-hydrogen exchange followed by lithium-halogen exchange steps, with the rate-determining step being the second lithium-halogen exchange with an activation barrier of approximately 45 kilocalories per mole [20]. SN2-type transition states for lithium-halogen exchange have been found to be energetically favorable compared to four-center alternatives, with some steps becoming barrierless under certain conditions [20].

Oxidative addition pathways offer an alternative mechanism for thiophene activation that typically involves the insertion of a low-valent metal center into a carbon-halogen or carbon-hydrogen bond [22] [24] [25]. This process results in a formal increase in both the oxidation state and coordination number of the metal center by two units [22] [24]. Oxidative addition is particularly favored for metals that are basic and easily oxidized, with low oxidation state complexes generally satisfying these requirements [22] [24].

Table 3: Mechanistic Pathways Comparison

PathwayActivation Barrier (kcal/mol)Temperature Range (°C)SelectivityCommon Metals
Halogen-Metal Exchange44.9-78 to room temperatureHigh (kinetic)Lithium, Magnesium, Zinc
Oxidative Addition (Concerted)15-2525-110ModeratePalladium, Nickel, Platinum
Oxidative Addition (SN2-type)12-210-80HighPalladium, Nickel
Carbon-Hydrogen Activation (Concerted Metalation-Deprotonation)10-3080-150VariablePalladium, Rhodium, Ruthenium
Carbon-Hydrogen Activation (Electrophilic Concerted Metalation-Deprotonation)8-2050-120HighPalladium with thioether
Single Electron Transfer5-15Room temperature to 100ModerateCopper, Iron

Computational studies of thiophene coordination prior to oxidative addition have revealed important insights into the initial binding modes and subsequent reaction pathways [25]. Investigation of thiophene interaction with zerovalent platinum bisalkylphosphine complexes has shown that initial eta-2 coordination through the carbon-carbon double bond is energetically more favorable than coordination through the sulfur atom by approximately 9 to 11 kilocalories per mole [25]. This thermodynamic preference for carbon-carbon coordination becomes even more pronounced in polar solvents, leading to kinetically preferred pathways for subsequent carbon-sulfur bond cleavage [25].

The choice between halogen-metal exchange and oxidative addition pathways often depends on the specific substrate structure and desired transformation [20] [22] [25]. Halogen-metal exchange typically provides higher regioselectivity due to kinetic control factors but requires harsh reaction conditions and highly reactive organometallic reagents [20] [21]. In contrast, oxidative addition pathways can operate under milder conditions with more functional group tolerance but may exhibit lower selectivity in certain cases [22] [24].

Recent developments in carbon-hydrogen activation methodology have provided alternative pathways that circumvent the need for pre-functionalized halogen-containing substrates [10] [8]. The electrophilic concerted metalation-deprotonation mechanism, enabled by thioether ligand coordination, exhibits systematic differences from standard concerted metalation-deprotonation processes, featuring enhanced positive charge accumulation on the substrate and improved reactivity toward electron-rich thiophene derivatives [10]. This mechanistic manifold represents a distinct region of the concerted continuum that can be accessed through judicious choice of ligand and metal combinations [10].

Building Blocks for Ethynylene-Thiophene Copolymers

2-Butyl-5-ethynylthiophene serves as a fundamental monomer unit for constructing ethynylene-thiophene copolymers through palladium-catalyzed cross-coupling reactions [2] [3]. The Sonogashira coupling methodology represents the predominant synthetic approach, utilizing palladium and copper co-catalysts to facilitate carbon-carbon bond formation between the terminal alkyne and aromatic halides [4] [5].

The polymerization process typically employs optimized reaction conditions to achieve high molecular weight products with controlled regioregularity. Recent investigations have demonstrated that ethynylene-thiophene based alternating polymers containing 2,1,3-linked naphthothiadiazole units as acceptors and fluorene as donors can be synthesized through this methodology [3] [6]. The resulting copolymers, designated as PFDTENT (poly(5,5'-(9,9-dioctyl-fluorene-2,7-diyl)bis(ethynyl-2-thienyl)-alt-4,9-(2,1,3-naphthothiadiazole))), exhibit enhanced planarity compared to their purely thiophene-based counterparts [7].

ParameterValue
Catalyst SystemPd(PPh₃)₄ (2-5 mol%) + CuI
Temperature Range60-80°C
Reaction Time12-24 hours
Typical Yield70-85%
BaseTriethylamine/Diisopropylamine
SolventTHF/DMF

The incorporation of ethynylene spacers between thiophene units fundamentally alters the polymer backbone geometry by reducing steric hindrance between donor and acceptor units [6] [7]. This structural modification promotes the adoption of more planar conformations, which directly influences the molecular weights achieved during polymerization. Notably, ethynylene-containing polymers typically exhibit moderate molecular weights due to enhanced interchain π-π stacking interactions that can limit solubility [3].

Comparative studies between ethynylene-thiophene copolymers and their purely ethynylene or thiophene analogs reveal distinct advantages in terms of processability and electronic properties. The presence of thiophene units positioned adjacent to electron donor units creates an optimal balance between conjugation length and solubility [2]. This strategic placement allows for positioning between ethynylene units and electron-acceptor units, yielding copolymers with tunable band gaps and enhanced charge transport characteristics [3].

The synthesis of poly[ethynylene(3-n-butyl-2,5-thiophenediyl)-ethynylene] represents a pioneering example of soluble diacetylene-containing polymers [8] [9]. This polymer system demonstrates the feasibility of creating cross-linkable materials through thermal treatment while maintaining solution processability in the initial stages. The butyl substituent enhances solubility in organic solvents, facilitating polymer processing and device fabrication [1].

Role in Controlling π-Conjugation Lengths

The ethynyl functionality in 2-butyl-5-ethynylthiophene plays a crucial role in modulating π-conjugation lengths within polymer systems through several distinct mechanisms [10] [11]. The linear sp-hybridized carbon atoms in the ethynyl group create extended conjugation pathways that significantly influence the electronic band structure and optical properties of the resulting polymers [12].

Conjugation-broken thiophene-based polymers have been systematically investigated to elucidate the relationship between conjugation length and electrochromic properties [10]. These studies reveal that the effective conjugation elements can be precisely defined through the strategic incorporation of ethynyl groups. For instance, polymers containing independent bithiophene, quaterthiophene, and sexithiophene units demonstrate progressively improved electrochromic behavior as conjugation length increases [10].

The influence of ethynylene spacers on conjugation control has been particularly well-documented in carbazole-tetraphenylethene copolymers [11] [12]. When ethynylene spacers are inserted between conjugated units, they fundamentally alter the aggregation-induced emission (AIE) properties, transitioning from AIE behavior to aggregation-caused quenching (ACQ) properties. This transformation results from subtle differences in structural twisting and intermolecular interactions caused by the ethynylene spacers [11].

Polymer TypeBand Gap (eV)Reference/Notes
Ethynylene-Based (PFDENT)1.8-2.0Lower than thiophene analogue
Ethynylene-Thiophene-Based (PFDTENT)1.6-1.8Red-shifted compared to PFDENT
Thiophene-Based (PFDTNT)2.0-2.2Baseline comparison
Polythiophene Derivatives Range1.1-1.8General range for derivatives
Fused Ring Thiophene Polymers1.46-1.72Thin film measurements

The positional effects of ethynyl substituents on conjugation length have been examined through voltammetric and spectroscopic investigations [13]. Comparisons between 5-ethynyl-terthiophene and 3'-ethynyl-terthiophene demonstrate that terminal acetylene fragments exhibit superior conjugation effects compared to centrally positioned ones. The energy gap values of the corresponding electrogenerated polymers confirm the higher conjugation effect of terminal ethynyl groups, with poly-5-ET displaying significantly lower band gaps than poly-3'-ET [13].

Theoretical calculations support these experimental observations, revealing that ethynyl substituents in peripheral positions lead to greater extension of electron density delocalization [13]. Density functional theory (DFT) studies indicate higher electron density distribution in 5-ethynyl-terthiophene compared to other substituted terthiophenes, confirming the enhanced conjugation effects [13].

The mechanism of conjugation control through ethynyl incorporation involves both electronic and geometric factors [14]. The linear geometry of the ethynyl group promotes backbone planarity by reducing torsional strain between adjacent aromatic units. This planarization enhances π-orbital overlap and facilitates charge delocalization along the polymer backbone [15] [16].

Impact on Charge Transport Properties in Organic Semiconductors

The incorporation of 2-butyl-5-ethynylthiophene into conjugated polymer systems profoundly influences charge transport properties through multiple interconnected mechanisms [17] [18]. The compound's structural features directly affect molecular packing, orbital overlap, and charge carrier mobility in solid-state films [19] [15].

Charge transport in ethynylene-thiophene polymers occurs primarily through a transient delocalization mechanism, where charge carriers form "flickering" polarons that are delocalized over 10-20 molecules on average [17] [18]. These polarons constantly change their shape and extension under thermal disorder influence, propagating through short bursts of wave function expansion that result in spatial displacement and charge mobility [18].

Recent investigations of thiophene-phenylene-thiophene (TPT) polymers demonstrate how structural modifications impact charge transport efficiency [15] [16]. The incorporation of unsubstituted thiophene units leads to enhanced backbone planarity and highly crystalline structures with predominantly edge-on molecular orientation. This favorable morphology translates directly into remarkable mobility enhancements, with annealed TPT-T films showing order-of-magnitude improvements in organic field-effect transistor (OFET) mobility compared to unannealed samples [15].

Material SystemHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)Key Features
Thieno[3,2-b]thiophene Polymers0.40.7Ambipolar transport
TPT-T (annealed)EnhancedN/AEdge-on orientation
TPT-2T (annealed)Marginal improvementN/AFace-on preference
P3HT (reference)9.18 × 10⁻⁴N/ABaseline reference
Ethynylene-containing PolymersVariableVariableStructure-dependent

The role of conjugation length in determining charge transport properties has been extensively studied in polymer electrets with different thiophene chain lengths [20]. Polymers with extended thiophene chains exhibit significantly different mobility and memory characteristics compared to shorter-chain analogs. The highest-occupied molecular orbital (HOMO) energy levels of extended thiophene systems facilitate charge transfer processes and lead to larger memory windows in OFET devices [20].

Backbone planarity emerges as a critical factor for efficient charge transport in ethynylene-thiophene systems [15] [14]. The planarization induced by ethynyl groups promotes π-π stacking interactions, improving orbital overlap and reducing charge transport barriers. This enhancement is particularly pronounced in poly(3,4-ethylenedioxythiophene) derivatives, where geometric restrictions imposed by cyclic substituents and electron-donating effects synergistically promote planar conformations [14].

The influence of molecular orientation on charge transport has been systematically investigated in conjugated polymer films [19] [21]. Random polythiophenes with localized aggregates formed via π-π stacking can achieve higher charge carrier mobility than regioregular poly(3-hexylthiophene) with high crystallinity. The introduction of unsubstituted thiophene units enhances backbone planarity and π-π stacking degree, forming localized aggregates that contribute to improved mobility [21].

Charge mobility measurements using space-charge-limited current (SCLC) methodology reveal dramatic improvements upon thermal annealing of ethynylene-containing polymers [21]. For example, RP-T50 (a random copolymer with alternating ethylthiophene and thiophene units) shows mobility enhancement from 7.45 × 10⁻⁶ to 7.46 × 10⁻³ cm²/V·s after thermal treatment, representing a three-order-of-magnitude improvement [21].

The mechanism underlying these charge transport enhancements involves several key factors. First, the removal of bulky alkyl chains through thermocleavage enhances π-π stacking interactions [21]. Second, the linear ethynyl groups provide rigid pathways for charge delocalization while maintaining backbone coplanarity [15]. Third, the aromatic thiophene units serve as electron-rich domains that facilitate hole transport through the polymer matrix [19].

Temperature-dependent conductivity studies of electropolymerized thiophene films containing ethynyl substituents reveal distinct transport regimes [22]. The conductivity of these materials depends critically on the aromaticity of fused-ring motifs and the degree of structural order achieved during polymerization. In situ electrochemical conductance measurements demonstrate that inhomogeneous aromaticity plays a pivotal role in determining the overall conductivity of polythiophene films [22].

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

164.06597156 g/mol

Monoisotopic Mass

164.06597156 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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